Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate
Description
This compound is a bifunctionalized piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The piperidine nitrogen is Boc-protected, while the imidazole ring (attached via a carbonyl group at position 4 of the piperidine) also carries a Boc group on its nitrogen. The Boc groups confer stability during synthetic workflows, as they are acid-labile and readily cleaved under controlled conditions.
Properties
CAS No. |
639089-44-4 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carbonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O5/c1-18(2,3)26-16(24)21-9-7-13(8-10-21)15(23)14-11-22(12-20-14)17(25)27-19(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI Key |
FPIFWACOAYGZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine and Imidazole Precursors
The initial step typically involves the protection of the piperidine nitrogen and the imidazole nitrogen with tert-butoxycarbonyl groups to prevent unwanted side reactions during subsequent coupling.
- Piperidine Boc protection : Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or N-methylmorpholine) in solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid or its esters.
- Imidazole Boc protection : The imidazole nitrogen is similarly protected using Boc2O, often in the presence of a base, to form 1-(tert-butoxycarbonyl)-1H-imidazole derivatives.
Formation of the Imidazole-4-carbonyl Intermediate
The imidazole-4-carbonyl moiety is introduced by functionalizing the imidazole ring at the 4-position with a carbonyl group, typically via:
Coupling of Boc-Protected Piperidine and Imidazole Carbonyl
The key step is the formation of the amide bond between the piperidine nitrogen and the imidazole-4-carbonyl group.
- Coupling reagents : Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or isobutyl chloroformate are commonly used to activate the carboxylic acid or carbonyl group for amide bond formation.
- Additives : 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often added to improve coupling efficiency and reduce side reactions.
- Reaction conditions : The coupling is typically performed in dichloromethane or dimethylformamide (DMF) at 0 to 25 °C under nitrogen atmosphere for several hours (e.g., 5–10 h).
Purification and Isolation
- After coupling, the reaction mixture is quenched with aqueous sodium bicarbonate or sodium chloride solutions.
- Organic extraction is performed using dichloromethane or ethyl acetate.
- The crude product is purified by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/hexane) or by recrystallization from suitable solvents such as ethanol/water.
Representative Experimental Data and Yields
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of Boc groups (tert-butyl singlets at ~1.4 ppm), piperidine ring protons, and imidazole aromatic protons.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight ~381.5 g/mol confirm the expected product.
- IR Spectroscopy : Characteristic carbonyl stretches for Boc groups (~1680–1720 cm^-1) and amide carbonyl (~1650 cm^-1) confirm successful coupling.
- X-ray Crystallography : When available, confirms the connectivity and stereochemistry of the piperidine and imidazole moieties.
Summary of Preparation Strategy
| Stage | Purpose | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Boc protection | Protect piperidine and imidazole N | Boc2O, base, DCM/THF, 0–25 °C | Boc-protected intermediates |
| 2. Carbonyl functionalization | Introduce imidazole-4-carbonyl | Acylation/oxidation, activated acid derivatives | Imidazole-4-carbonyl intermediate |
| 3. Amide coupling | Form amide bond between piperidine and imidazole | EDC·HCl, HOBt, DCM/DMF, 0–25 °C, 5–10 h | Target compound |
| 4. Purification | Isolate pure product | Chromatography, recrystallization | Pure Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for developing new therapeutic agents.
Key Applications :
- GPR119 Agonism : Compounds similar to this have shown promise as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This could lead to new treatments for diabetes by enhancing glucose-dependent insulin secretion .
- Anticancer Activity : Research indicates that imidazole derivatives, including this compound, may possess anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Evidence suggests that piperidine derivatives exhibit neuroprotective properties by inhibiting enzymes like acetylcholinesterase, which are linked to neurodegenerative diseases such as Alzheimer's .
Synthesis of Derivatives
The synthesis of this compound can lead to various derivatives with enhanced biological activities. For instance, researchers have synthesized several derivatives to evaluate their antidepressant activities, indicating the compound's versatility in medicinal chemistry .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Level | Mechanism of Action |
|---|---|---|
| Derivative A | High | GPR119 Agonist |
| Derivative B | Moderate | Apoptosis Inducer |
| Derivative C | Low | Enzyme Inhibition |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives derived from tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate. The results indicated varying levels of cytotoxicity against different cancer cell lines, highlighting the potential for this compound in cancer treatment .
Table 2: Synthesis Methods and Efficacy
| Synthesis Method | Yield (%) | Target Activity |
|---|---|---|
| Alkylation Reaction | 85 | GPR119 Agonism |
| Esterification | 75 | Neuroprotection |
| Direct Fluorination | 60 | Anticancer |
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional distinctions between the target compound and analogous molecules (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparison Points
Structural Diversity: The target compound’s imidazole-4-carbonyl-piperidine scaffold contrasts with thiazole () and indole () derivatives. Imidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, which are absent in thiazole or indole analogs . Piperidine vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling Boc-protected imidazole-4-carboxylic acid to Boc-piperidine, analogous to the EDCI/HOBt-mediated coupling in .
- Compounds like 5{117} and 5{118} () require multi-step protocols due to lysine and phenyl group incorporation, increasing synthetic complexity .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound (390.46 g/mol) is smaller than 5{117}/5{118} (~650–700 g/mol), favoring better solubility. However, dual Boc groups increase hydrophobicity compared to single-Boc analogs (e.g., ) .
- Stability : Boc groups in the target compound enhance stability during synthesis, whereas methylsulfonyl or nitro groups () may reduce stability under basic conditions .
Functional Applications :
Biological Activity
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and data on its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 295.38 g/mol
- CAS Number : 840481-77-8
This structure incorporates a piperidine ring, an imidazole moiety, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit IL-1β release in LPS/ATP-stimulated macrophages, indicating potential anti-inflammatory properties .
- Modulation of NLRP3 Inflammasome : Research indicates that derivatives related to this compound can modulate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds and derivatives. Here are some key findings:
In Vitro Studies
-
Anti-inflammatory Activity :
- Compounds structurally related to this compound have demonstrated significant inhibition of IL-1β release in macrophages at concentrations ranging from 10 µM to 50 µM .
- The most effective derivatives showed around 35% inhibition of pyroptotic cell death, suggesting a strong anti-inflammatory potential.
- Enzyme Inhibition :
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the imidazole-piperidine scaffold. The study reported:
- Compound Efficacy : Among tested compounds, one derivative demonstrated an IC50 value of 3 µM against hDDAH-1, significantly outperforming known inhibitors .
- Structural Modifications : Variations in the side chains and functional groups led to different biological activities, highlighting the importance of structural optimization in drug design.
Data Summary
The following table summarizes key data from studies involving compounds related to this compound:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | IL-1β Inhibition | 10 | NLRP3 Modulation |
| Compound B | hDDAH-1 Inhibition | 3 | Enzyme Inhibition |
| Compound C | Pyroptosis Prevention | 50 | Anti-inflammatory |
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:
Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate derivatives, ensuring Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen .
Imidazole Coupling : Use carbonyl activation (e.g., EDCl/HOBt) to conjugate the imidazole-4-carboxylic acid moiety to the piperidine ring. Similar multi-step coupling strategies are described for tert-butyl triazole-piperidine derivatives .
Dual Boc Protection : Protect the imidazole nitrogen with a second Boc group via carbodiimide-mediated reactions under anhydrous conditions .
Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
Basic: How should this compound be purified, and what challenges arise during crystallization?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, 5–10% methanol in dichloromethane) to resolve polar byproducts. For crystalline intermediates, recrystallize from ethanol/water mixtures .
- Crystallization Challenges : The compound’s high hydrophobicity (due to dual tert-butyl groups) may impede crystallization. Optimize solvent polarity (e.g., tert-butyl methyl ether) and employ slow evaporation techniques. If amorphous solids form, confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can low yields in the imidazole-piperidine coupling step be resolved?
Methodological Answer:
Low yields often stem from steric hindrance from the Boc groups or incomplete activation of the carboxylic acid:
Activation Optimization : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved coupling efficiency in bulky environments .
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility. For example, DMF increases reaction rates in similar imidazole conjugations .
Stoichiometry Adjustment : Use a 1.5–2.0 molar excess of imidazole-4-carboxylic acid relative to the piperidine substrate to drive the reaction .
Advanced: How can X-ray crystallography be applied to confirm the compound’s stereochemistry?
Methodological Answer:
Crystal Growth : Dissolve the compound in a 1:1 acetone/hexane mixture and allow slow evaporation at 4°C to obtain single crystals.
Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELXT (via the SHELX suite) is recommended for structure solution, leveraging dual-space algorithms for heavy-atom localization .
Refinement : Apply SHELXL for anisotropic refinement of non-H atoms. Validate the Boc group geometry using bond-length restraints (C–O: 1.36 Å; C–C: 1.54 Å) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~479.3 Da). Fragmentation patterns distinguish Boc-protected intermediates .
Advanced: How do storage conditions affect the compound’s stability?
Methodological Answer:
- Stability Data : The compound is stable at –20°C under nitrogen for >6 months. Degradation occurs via Boc group hydrolysis in humid environments (≥60% RH) .
- Incompatibilities : Avoid oxidizing agents (e.g., peroxides), which may oxidize the imidazole ring. Store separately from acids/bases to prevent deprotection .
- Monitoring : Use TLC (Rf = 0.3 in 10% MeOH/DCM) to detect hydrolysis products (free imidazole, δ 8.7 ppm in ¹H NMR) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline for 20 minutes .
Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, necessitating harsh conditions (e.g., TFA/DCM, 2–4 hours) for Boc deprotection .
- Electronic Effects : Electron-donating tert-butyl groups stabilize adjacent carbonyls, reducing electrophilicity. This impacts coupling efficiency, requiring activated esters (e.g., pentafluorophenyl) for amide bond formation .
Advanced: How can contradictory solubility data in DMSO and water be reconciled?
Methodological Answer:
- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. The compound is sparingly soluble in water (<0.1 mg/mL) but fully soluble in DMSO (>50 mg/mL) due to hydrophobic tert-butyl groups .
- Co-solvents : For biological assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤1%) to maintain solubility .
Basic: What is this compound’s role in medicinal chemistry research?
Methodological Answer:
- Building Block : The dual Boc groups enable selective deprotection for functionalization (e.g., attaching fluorophores or targeting moieties) .
- Drug Discovery : Analogous piperidine-imidazole derivatives act as kinase inhibitors or protease modulators, validated via in vitro enzyme assays (IC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
